molecular formula C17H20ClN3O4 B2775561 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide CAS No. 2034518-15-3

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide

Cat. No.: B2775561
CAS No.: 2034518-15-3
M. Wt: 365.81
InChI Key: BVDLFUGCLROMHM-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide is a compound belonging to the class of oxazepine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route begins with the synthesis of the oxazepine ring, which can be achieved by the cyclization of a suitable chloro-substituted benzamide. The key steps involve:

  • Chlorination: Introduce the chlorine atom into the benzene ring using reagents such as thionyl chloride or phosphorus pentachloride under reflux conditions.

  • Cyclization: React the chloro-substituted benzamide with an amine (e.g., ethylamine) under controlled conditions to form the oxazepine ring structure.

Once the oxazepine ring is formed, the synthesis proceeds by introducing the piperidine moiety. This can be accomplished through:

  • Condensation: Combine the oxazepine intermediate with a piperidine derivative under appropriate reaction conditions, such as using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent (e.g., dichloromethane).

  • Purification: Purify the crude product through techniques such as recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, using cost-effective reagents, and employing continuous flow reactors to enhance yield and efficiency. Automation and process control are also critical in ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be used to remove or modify certain functional groups.

  • Substitution: : Substitution reactions can introduce new substituents to the molecule, altering its properties.

Common Reagents and Conditions

Some common reagents and conditions for these reactions include:

  • Oxidation: : Use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

  • Substitution: : Utilizing nucleophilic or electrophilic reagents under mild to moderate conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation might lead to the formation of carboxylic acids or ketones, while substitution could yield various derivatives with modified chemical and biological properties.

Scientific Research Applications

  • Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules with desired properties.

  • Biology: : Investigation of its interactions with biological molecules and potential as a probe for studying biochemical pathways.

  • Medicine: : Exploration of its therapeutic potential, including its activity against certain diseases or as a drug lead.

  • Industry: : Utilization in the development of novel materials or as a chemical reagent in various processes.

Mechanism of Action

The mechanism by which N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide exerts its effects depends on its molecular targets and pathways. Generally, the compound may interact with specific enzymes, receptors, or signaling pathways, leading to modulation of biological activities. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparing N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide with similar compounds, it stands out due to its unique oxazepine ring structure and the presence of both piperidine and chloro substituents. Similar compounds include:

  • N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-hydroxy-piperidine-3-carboxamide

  • N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-oxopiperidine-3-carboxamide

These compounds share structural similarities but differ in specific substituents or functional groups, impacting their chemical and biological properties.

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Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4/c18-13-2-3-14-12(7-13)9-21(16(23)10-25-14)6-5-19-17(24)11-1-4-15(22)20-8-11/h2-3,7,11H,1,4-6,8-10H2,(H,19,24)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDLFUGCLROMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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